2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
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Overview
Description
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole typically involves the construction of the indole and benzimidazole rings followed by their coupling. One common method includes the reaction of 2-methylindole with benzimidazole derivatives under specific conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield intermediates that are further processed to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: A compound with similar indole moieties but different substituents.
Uniqueness
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is unique due to its specific combination of indole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Biological Activity
The compound 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a benzimidazole core linked to an indole moiety. The synthesis typically involves the reaction of indole derivatives with benzimidazole precursors, often utilizing various catalysts and solvents to optimize yield and purity. Recent methodologies have shown effective routes for synthesizing these compounds with high specificity and efficiency .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of benzimidazole derivatives, including those containing indole structures. The compound has demonstrated significant inhibitory effects against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Methicillin-resistant S. aureus | < 1 µg/mL |
Mycobacterium smegmatis | 3.9 µg/mL |
Candida albicans | 7.80 µg/mL |
These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown promising results:
Cell Line | IC50 (μM) |
---|---|
Human ovarian carcinoma (SKOV-3) | 23.69 |
Human prostate cancer (PC-3) | 73.05 |
Human cervical cancer (HeLa) | 64.66 |
Human acute monocytic leukemia (THP-1) | 39.08 |
These findings suggest that the compound may inhibit cell proliferation in various cancer types, highlighting its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Activity : The compound's effectiveness against bacterial strains is attributed to its ability to disrupt cell wall synthesis and inhibit biofilm formation . This is particularly relevant for combating MRSA, a major clinical challenge.
- Anticancer Activity : The antiproliferative effects may involve the induction of apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways .
Case Studies
Recent research has focused on the synthesis and biological evaluation of various indole-benzimidazole hybrids. For instance, one study synthesized several derivatives and tested their cytotoxicity against multiple cancer cell lines, confirming that certain modifications to the indole or benzimidazole moieties significantly enhanced their biological activity .
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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